Cas no 855465-18-8 (6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole)

6-Ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with an ethoxy group at the 6-position and a pyrrolidine moiety at the 2-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and material science. The ethoxy group enhances solubility and modulates reactivity, while the pyrrolidine substituent contributes to conformational flexibility and potential bioactivity. Its well-defined synthetic pathway allows for high purity and scalability, supporting applications in drug discovery and organic synthesis. The compound’s stability under standard conditions further ensures reliable handling and storage.
6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole structure
855465-18-8 structure
商品名:6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole
CAS番号:855465-18-8
MF:C13H16N2OS
メガワット:248.343941688538
CID:6441741

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole 化学的及び物理的性質

名前と識別子

    • 6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole
    • 6-ethoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole
    • Benzothiazole, 6-ethoxy-2-(1-pyrrolidinyl)-
    • インチ: 1S/C13H16N2OS/c1-2-16-10-5-6-11-12(9-10)17-13(14-11)15-7-3-4-8-15/h5-6,9H,2-4,7-8H2,1H3
    • InChIKey: SFSJEGYRQVGIBQ-UHFFFAOYSA-N
    • ほほえんだ: S1C2=CC(OCC)=CC=C2N=C1N1CCCC1

じっけんとくせい

  • 密度みつど: 1.233±0.06 g/cm3(Predicted)
  • ゆうかいてん: 128-130 °C(Solv: ethanol (64-17-5))
  • ふってん: 385.2±34.0 °C(Predicted)
  • 酸性度係数(pKa): 5.12±0.10(Predicted)

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0647-0144-3mg
6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole
855465-18-8 90%+
3mg
$94.5 2023-05-17
Life Chemicals
F0647-0144-25mg
6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole
855465-18-8 90%+
25mg
$163.5 2023-05-17
Life Chemicals
F0647-0144-1mg
6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole
855465-18-8 90%+
1mg
$81.0 2023-05-17
Life Chemicals
F0647-0144-2μmol
6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole
855465-18-8 90%+
2μl
$85.5 2023-05-17
Life Chemicals
F0647-0144-10μmol
6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole
855465-18-8 90%+
10μl
$103.5 2023-05-17
Life Chemicals
F0647-0144-4mg
6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole
855465-18-8 90%+
4mg
$99.0 2023-05-17
Life Chemicals
F0647-0144-100mg
6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole
855465-18-8 90%+
100mg
$372.0 2023-05-17
Life Chemicals
F0647-0144-5μmol
6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole
855465-18-8 90%+
5μl
$94.5 2023-05-17
Life Chemicals
F0647-0144-15mg
6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole
855465-18-8 90%+
15mg
$133.5 2023-05-17
Life Chemicals
F0647-0144-50mg
6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole
855465-18-8 90%+
50mg
$240.0 2023-05-17

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole 関連文献

6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazoleに関する追加情報

6-Ethoxy-2-(Pyrrolidin-1-Yl)-1,3-Benzothiazole: A Comprehensive Overview

The compound with CAS No. 855465-18-8, commonly referred to as 6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the benzothiazole family, which is known for its unique electronic properties and versatile applications. The structure of this molecule consists of a benzothiazole core with an ethoxy group at the 6-position and a pyrrolidine substituent at the 2-position. These substituents play a crucial role in modulating the electronic and optical properties of the compound.

Recent studies have highlighted the potential of 6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole in various applications, including optoelectronics and sensing technologies. The benzothiazole moiety is well-known for its ability to act as a π-conjugated system, which facilitates electron delocalization and enhances the compound's photoluminescent properties. The ethoxy group at the 6-position introduces electron-donating effects, further tuning the molecule's electronic characteristics. Meanwhile, the pyrrolidine substituent at the 2-position contributes to the molecule's stability and solubility in organic solvents.

One of the most promising applications of this compound is in organic light-emitting diodes (OLEDs). Researchers have demonstrated that incorporating 6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole into OLED architectures can significantly improve device efficiency and color purity. The molecule's ability to emit light in the visible spectrum makes it an ideal candidate for use in display technologies. Furthermore, its high quantum yield and long emission lifetime make it suitable for advanced lighting systems.

In addition to its optoelectronic applications, 6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole has shown potential in chemical sensing. The compound's sensitivity to environmental changes, such as pH levels and temperature fluctuations, enables its use in designing responsive materials. Recent experiments have revealed that this molecule can serve as a selective sensor for metal ions, such as Cu²⁺ and Fe³⁺, due to its ability to form stable coordination complexes with these ions.

The synthesis of 6-ethoxy-2-(pyrrolidin-1-yl)-1,3-benzothiazole involves a multi-step process that typically begins with the preparation of benzothiazole derivatives. One common approach involves the condensation of o-aminothiophenol with aldehydes or ketones in the presence of an acid catalyst. Subsequent substitution reactions are then employed to introduce the ethoxy and pyrrolidine groups at specific positions on the benzothiazole ring. Optimization of reaction conditions has been a focus of recent research efforts to enhance yield and purity.

From a structural standpoint, 6-ethoxy-2-(pyrrolidin-1-Yl)-1,3-benzothiazole exhibits a planar geometry due to the aromaticity of the benzothiazole core. This planarity is essential for maintaining efficient π-conjugation within the molecule. The ethoxy group at position 6 introduces steric hindrance while also donating electron density into the ring through resonance effects. Conversely, the pyrrolidine substituent at position 2 provides additional stabilization through hydrogen bonding interactions with adjacent functional groups.

Recent advancements in computational chemistry have allowed researchers to gain deeper insights into the electronic structure of this compound. Density functional theory (DFT) calculations have revealed that 6-Ethoxy substitution significantly alters the HOMO-LUMO gap compared to unsubstituted benzothiazoles. This modulation is critical for tailoring electronic properties for specific applications such as photovoltaics or sensors.

In summary, CAS No. 855465–18–8 represents a highly versatile compound with immense potential across multiple disciplines. Its unique combination of structural features makes it an attractive candidate for both fundamental research and practical applications in optoelectronics and sensing technologies.

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